molecular formula C9H11N B084679 5,6,7,8-Tetrahydrochinolin CAS No. 10500-57-9

5,6,7,8-Tetrahydrochinolin

Katalognummer: B084679
CAS-Nummer: 10500-57-9
Molekulargewicht: 133.19 g/mol
InChI-Schlüssel: YQDGQEKUTLYWJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroquinoline: is an organic compound with the molecular formula C₉H₁₁N . It is a derivative of quinoline, where the benzene ring is partially hydrogenated. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications .

Wirkmechanismus

Biochemical Pathways

THQ’s downstream effects involve pathways related to liver function, detoxification, and metabolism. These include cytochrome P450 enzymes (CYPs) responsible for drug metabolism and xenobiotic processing .

Action Environment

Environmental factors, such as diet, exposure to toxins, and liver health, likely influence THQ’s efficacy and stability

Safety and Hazards

5,6,7,8-Tetrahydroquinoline is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

Zukünftige Richtungen

The wide use of quinoline derivatives is determined by their high pharmacological activity which depends on the chemical structure of the compounds. Therefore, the synthesis of new quinoline derivatives continues and is a promising direction among chemists, pharmacists, and drug developers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 5,6,7,8-Tetrahydroquinoline can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

    Reduction: This compound can be reduced to form various hydrogenated derivatives.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDGQEKUTLYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146911
Record name 5,6,7,8-Tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [TCI America MSDS]
Record name 5,6,7,8-Tetrahydroquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11245
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10500-57-9
Record name 5,6,7,8-Tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10500-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10500-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6,7,8-TETRAHYDROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L786AAG56H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Methoxyacrolein was prepared from 1,1,3,3-tetramethoxypropane (Helv. Chim. Acta 1959, 42, 851) and converted to 3-aminoacrolein according to the method of Brietmaier and Gasenmann (Chem. Ber. 1971, 104, 665-7). 5,6,7,8-Tetrahydroquinoline was prepared from 3-aminoacrolein as described by Brietmaier and Bayer (Tet. Letts 1970, 38, 3291). A mixture of 3-aminoacrolein (7.3 gm, 0.1 m) and cyclohexanone (12 gm., 0.12m) was treated with triethylamine (5 ml.) and piperidinium acetate (0.1 gr) and the mixture heated in an oil bath at 120° for 24 hours. The cooled reaction mixture was dissolved in ether (100 ml.), washed with water and 2N HCl (2 × 20 ml.) and the acid washings combined, made basic with sodium carbonate and extracted with ether. The combined extracts were dried, evaporated and the residue distilled to give the title compound as a pale yellow oil (4.5 gm, 35%) b.p. 100°/15 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.3 g
Type
reactant
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinoline
Reactant of Route 2
5,6,7,8-Tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydroquinoline
Reactant of Route 4
5,6,7,8-Tetrahydroquinoline
Reactant of Route 5
5,6,7,8-Tetrahydroquinoline
Reactant of Route 6
5,6,7,8-Tetrahydroquinoline
Customer
Q & A

Q1: What is the molecular formula and weight of 5,6,7,8-tetrahydroquinoline?

A1: The molecular formula of 5,6,7,8-tetrahydroquinoline is C9H11N, and its molecular weight is 133.19 g/mol. []

Q2: Are there any spectroscopic data available for 5,6,7,8-tetrahydroquinoline?

A2: Yes, mass spectrometry data is available for both 5,6,7,8-tetrahydroquinoline and its isomer, 1,2,3,4-tetrahydroquinoline. Their fragmentation patterns, influenced by the position of the saturated ring, have been characterized. Deuterated analogs of both isomers have also been analyzed to further understand the fragmentation mechanisms. []

Q3: What is a common starting material for the synthesis of 5,6,7,8-tetrahydroquinoline?

A3: Quinoline is commonly used as a starting material for the synthesis of 5,6,7,8-tetrahydroquinoline. Catalytic hydrogenation of quinoline, followed by isomerization, can lead to the formation of the desired product. []

Q4: Can 5,6,7,8-tetrahydroquinolines be synthesized from Mannich bases?

A4: Yes, a recent method utilizes Mannich bases as enone precursors in a domino reaction with an enolizable ketone and ammonia. This environmentally friendly method, promoted by Montmorillonite K-10, provides a regioselective pathway for synthesizing diverse polysubstituted pyridines and 5,6,7,8-tetrahydroquinolines. []

Q5: How are 5,6,7,8-tetrahydroquinoline-8-carboxamides and thiocarboxamides prepared?

A5: Reacting the 8-lithio derivative of 5,6,7,8-tetrahydroquinoline with trimethylsilyl isocyanate or isothiocyanate, followed by hydrolysis, offers a convenient one-step synthesis for these compounds. []

Q6: Can di-isopropylcyanamide be used to synthesize 8-cyano-5,6,7,8-tetrahydroquinolines?

A6: Yes, di-isopropylcyanamide is an effective reagent for converting 8-lithio-5,6,7,8-tetrahydroquinolines into their corresponding 8-cyano derivatives. Interestingly, 8,8-dicyano derivatives are not formed during this reaction. []

Q7: What factors influence the reaction of 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline with silyl isothiocyanates?

A7: Solvent polarity and the steric and electronic properties of the substituents on silicon significantly influence whether the reaction favors carbophilic attack (thioamidation) or silicophilic attack. []

Q8: Are there regioselective syntheses available for optically active methyl-substituted 5,6,7,8-tetrahydroquinolines?

A8: Yes, five different synthetic routes have been explored for the regioselective preparation of optically active (R)-5-methyl- and (R)-7-methyl-5,6,7,8-tetrahydroquinolines, starting from (+)-(R)-3-methylcyclohexanone. []

Q9: Do 5,6,7,8-tetrahydroquinoline derivatives exhibit anti-inflammatory activity?

A9: Yes, modifications of 8-benzylidene-5,6,7,8-tetrahydroquinolines, known for their antiulcer properties, have led to the development of compounds with notable in vivo anti-inflammatory activity. These include alkenes derived from 5,6,7,8-tetrahydroquinolines, analogs where the 8-benzylidene CH linkage is replaced, and 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines. [, ]

Q10: Have any 5,6,7,8-tetrahydroquinoline derivatives shown potential as antihypoxic agents?

A10: Yes, 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids and their pyridocinnoline derivatives, synthesized by reacting with substituted hydrazines, have demonstrated promising antihypoxic activity in normobaric hypoxia models. The presence and position of substituents on the phenyl ring significantly influence their activity. []

Q11: What is the antisecretory activity of 3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (tiquinamide)?

A11: Tiquinamide displays potent antisecretory activity in various animal models. It effectively inhibits basal and stimulated gastric acid secretion in rats, guinea pigs, cats, dogs, and monkeys. This suggests a potential therapeutic application in managing gastric acid secretion. [, , ]

Q12: What are the potential applications of 8-amino-5,6,7,8-tetrahydroquinoline derivatives in asymmetric catalysis?

A12: Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline, like CAMPY and Me-CAMPY, are promising ligands for Cp* metal complexes used in the asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines. These reactions are important for synthesizing biologically relevant alkaloids. While enantioselectivities are currently modest, achieving full conversion with hindered substrates highlights their potential for further development. []

Q13: Do 5,6,7,8-tetrahydroquinoline derivatives exhibit any affinity for dopamine receptors?

A13: N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been synthesized and tested for their affinity towards dopamine receptors. While they don't interact with the D-1 receptor, some derivatives, particularly those with N-n-propyl-N-phenylethylamino or N,N-di-n-propylamino groups, effectively displace spiperone from D-2 receptor binding sites. []

Q14: What is the significance of 2-methoxyl group-6-ketone-5,6,7,8-tetrahydroquinoline in pharmaceutical research?

A14: 2-methoxyl group-6-ketone-5,6,7,8-tetrahydroquinoline is a key intermediate in the synthesis of Huperzine A, a compound known for its potential therapeutic benefits in Alzheimer's disease. A five-step synthetic route has been developed, using readily available starting materials, to produce this crucial intermediate. []

Q15: What are the critical properties of 5,6,7,8-tetrahydroquinoline?

A15: The critical temperature of 5,6,7,8-tetrahydroquinoline is 746 ± 2 K, while its critical density is 304 ± 3 kg·mol-1. The critical pressure, derived from fitting procedures, is 3975 ± 40 kPa. This information is valuable for understanding the behavior of the compound under extreme conditions. []

Q16: How does the presence of 5,6,7,8-tetrahydroquinoline affect the hydrotreatment of 8-hydroxyquinoline?

A16: During the hydrotreatment of 8-hydroxyquinoline, it primarily undergoes hydrodeoxygenation through various pathways to form 5,6,7,8-tetrahydroquinoline. This highlights the compound's role as an intermediate in the hydrodenitrogenation network of quinoline. []

Q17: Have any computational studies been conducted on 5,6,7,8-tetrahydroquinoline derivatives?

A17: Yes, docking studies of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds within the active site of p38 mitogen-activated protein kinase (MAPK) have been performed. These studies aim to identify potential anti-inflammatory lead compounds. 2-(Pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine emerged as a promising candidate due to its favorable binding energy. []

Q18: How does the structure of 5,6,7,8-tetrahydroquinoline derivatives relate to their anti-inflammatory activity?

A18: The structure of 5,6,7,8-tetrahydroquinoline derivatives significantly impacts their anti-inflammatory activity. For instance, modifications to the 8-benzylidene group, replacement of the CH linkage in 8-benzylidene derivatives, and substitutions at the 2-position of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines all affect the potency and efficacy in models of inflammation. [, ]

Q19: How is 5,6,7,8-tetrahydroquinoline metabolized?

A19: While specific details about the metabolic pathways of 5,6,7,8-tetrahydroquinoline are not provided in the articles, its role as an intermediate in the hydrodenitrogenation of quinoline suggests that it likely undergoes further degradation or transformation in biological systems. Further research is needed to fully elucidate its metabolic fate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.